molecular formula C15H24BNO4S B8243495 N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B8243495
M. Wt: 325.2 g/mol
InChI Key: XWKMKMYCKYUZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves the reaction of a suitable benzenesulfonamide derivative with a dioxaborolane precursor. One common method includes the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a reagent to introduce the boron-containing ring into the benzenesulfonamide structure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. These methods would typically employ large-scale reactors and continuous flow processes to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Often used in coupling reactions involving this compound.

    Base: Such as potassium carbonate, which is commonly used in Suzuki-Miyaura reactions.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typical solvents used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of the aryl group from the benzenesulfonamide with another aryl or vinyl group.

Scientific Research Applications

N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide exerts its effects is largely dependent on its chemical structure. The boron-containing dioxaborolane ring can interact with various molecular targets, facilitating reactions such as coupling and substitution. The sulfonamide group can also participate in hydrogen bonding and other interactions with biological molecules, potentially influencing its activity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is unique due to the combination of the isopropyl group, the sulfonamide group, and the dioxaborolane ring.

Properties

IUPAC Name

N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO4S/c1-11(2)17-22(18,19)13-9-7-12(8-10-13)16-20-14(3,4)15(5,6)21-16/h7-11,17H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKMKMYCKYUZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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